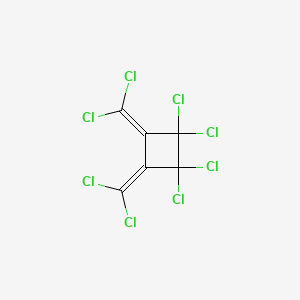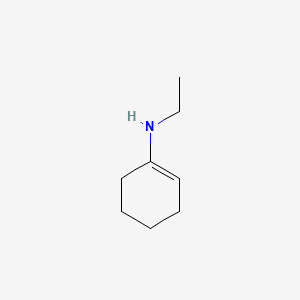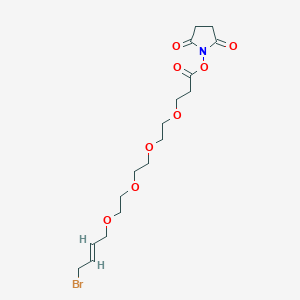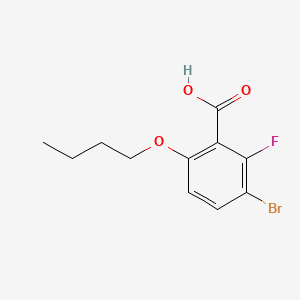
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane is a chemical compound with the molecular formula C6Cl8 It is known for its unique structure, which includes multiple chlorine atoms attached to a cyclobutane ring
Métodos De Preparación
The synthesis of 1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane involves several steps. One common method includes the reaction of cyclobutane derivatives with chlorinating agents under controlled conditions. Industrial production methods often utilize large-scale chlorination processes to achieve high yields of the compound .
Análisis De Reacciones Químicas
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated by-products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex chlorinated compounds.
Biology: Research studies have explored its potential as a biochemical probe to study enzyme interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism by which 1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms allow it to form strong bonds with target molecules, influencing their activity and function. Pathways involved in these interactions include covalent bonding and non-covalent interactions .
Comparación Con Compuestos Similares
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane can be compared with other chlorinated cyclobutane derivatives:
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane: This compound has fewer chlorine atoms and exhibits different reactivity and applications.
3,4-Bis(dichloromethylene)-1,2-dichloro-1-cyclobutene: Another similar compound with distinct structural and chemical properties.
The uniqueness of this compound lies in its high chlorine content and the resulting chemical stability and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
1680-65-5 |
|---|---|
Fórmula molecular |
C6Cl8 |
Peso molecular |
355.7 g/mol |
Nombre IUPAC |
1,1,2,2-tetrachloro-3,4-bis(dichloromethylidene)cyclobutane |
InChI |
InChI=1S/C6Cl8/c7-3(8)1-2(4(9)10)6(13,14)5(1,11)12 |
Clave InChI |
WNYCWKSFQDZCCY-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(Cl)Cl)C(=C(Cl)Cl)C(C1(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline](/img/structure/B14757348.png)

![methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid](/img/structure/B14757364.png)
![(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B14757365.png)

![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)



![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
